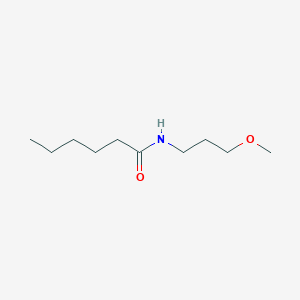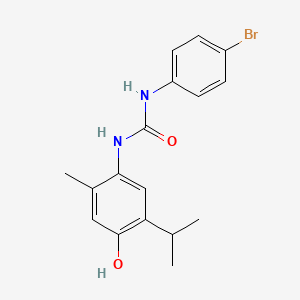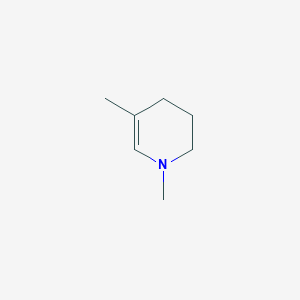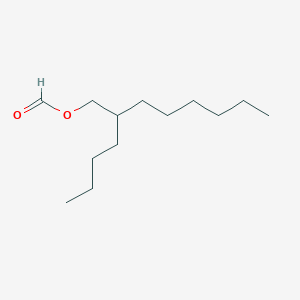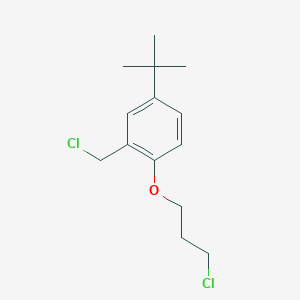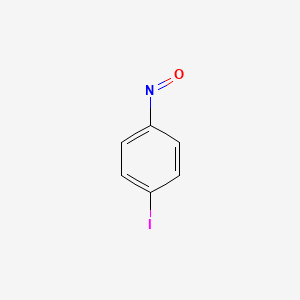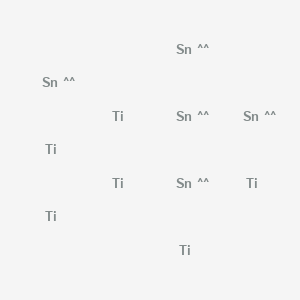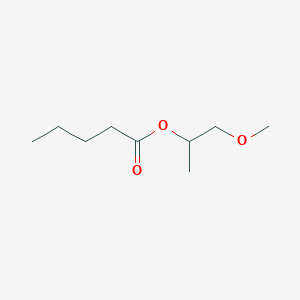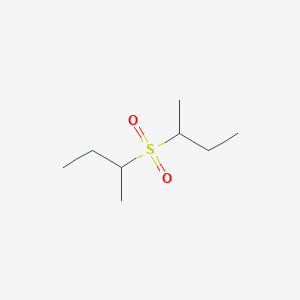
2-(Butane-2-sulfonyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butane-2-sulfonyl)butane is a chemical compound characterized by the presence of a sulfonyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-2-sulfonyl)butane typically involves the reaction of butane with sulfonyl chloride under controlled conditions. One common method includes the use of a base-mediated coupling reaction, where butane is reacted with sulfonyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically includes steps such as chlorination, sulfonation, and purification through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butane-2-sulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonamides or sulfonate esters
Wissenschaftliche Forschungsanwendungen
2-(Butane-2-sulfonyl)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-(Butane-2-sulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and in organic synthesis. The sulfonyl group can participate in various reactions, including nucleophilic substitution and addition reactions, which are essential for its applications in chemistry and biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-sulfonyl chloride: Similar in structure but with the sulfonyl group attached to the first carbon.
Butane-2-sulfonyl chloride: A closely related compound with similar reactivity but different physical properties.
Sulfonic acids: Compounds with a sulfonyl group attached to various alkyl or aryl groups.
Uniqueness
2-(Butane-2-sulfonyl)butane is unique due to its specific positioning of the sulfonyl group on the second carbon of the butane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other sulfonyl-containing compounds .
Eigenschaften
CAS-Nummer |
10495-46-2 |
|---|---|
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
2-butan-2-ylsulfonylbutane |
InChI |
InChI=1S/C8H18O2S/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
JLVVWUGZAUGXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)S(=O)(=O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



